molecular formula C16H20O4Si B8301063 Methyl 5-[2-methyl-5-(trimethylsilyl)phenoxy]furan-2-carboxylate

Methyl 5-[2-methyl-5-(trimethylsilyl)phenoxy]furan-2-carboxylate

Cat. No.: B8301063
M. Wt: 304.41 g/mol
InChI Key: FJXUCCANGMHOGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-[2-methyl-5-(trimethylsilyl)phenoxy]furan-2-carboxylate is a useful research compound. Its molecular formula is C16H20O4Si and its molecular weight is 304.41 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H20O4Si

Molecular Weight

304.41 g/mol

IUPAC Name

methyl 5-(2-methyl-5-trimethylsilylphenoxy)furan-2-carboxylate

InChI

InChI=1S/C16H20O4Si/c1-11-6-7-12(21(3,4)5)10-14(11)20-15-9-8-13(19-15)16(17)18-2/h6-10H,1-5H3

InChI Key

FJXUCCANGMHOGX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[Si](C)(C)C)OC2=CC=C(O2)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-trimethylsilyl-2-methylphenol (Intermediate 3; 653 mg, 3.6 mmol) in THF was added potassium tert-butoxide (407 mg, 3.6 mmol) and the reaction heated at reflux for 1.5 hours. The resulting solution was allowed to cool to room temperature and concentrated under reduced pressure. The residue was taken up in dimethyl sulphoxide (10 mL), treated with methyl 5-bromo-2-furoate (632 mg, 3.1 mmol) and heated at 85° C. for 18 hours. The dark brown mixture was allowed to cool to room temperature, diluted with water (10 mL) and then acidified by the addition of hydrochloric acid (1 M). The mixture was extracted with diethyl ether (3×30 mL) and the combined organic extracts were dried (magnesium sulphate), concentrated under reduced pressure and purified by column chromatography (SiO2; light petroleum to 95:5 light petroleum-diethyl ether) to give the title compound as a colourless oil (534 mg, 57%). Rf=0.21 (9:1 light petroleum-diethyl ether). LCMS Rt=4.9 mins, m/z=305 (MH+).
Quantity
653 mg
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
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407 mg
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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solvent
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632 mg
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reactant
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10 mL
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solvent
Reaction Step Four
Yield
57%

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